Ethyl dec-3-enoate

Description

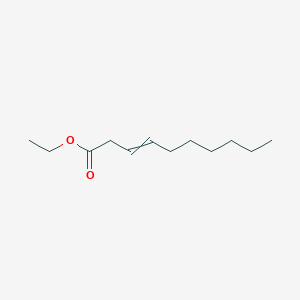

Structure

3D Structure

Properties

IUPAC Name |

ethyl dec-3-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h9-10H,3-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTFBZASTOWJAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80827898 | |

| Record name | Ethyl dec-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80827898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82561-67-9 | |

| Record name | Ethyl dec-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80827898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl Dec 3 Enoate and Its Analogues

Classical and Contemporary Approaches to β,γ-Unsaturated Ester Synthesis

The preparation of β,γ-unsaturated esters can be achieved through several synthetic routes, ranging from traditional condensation reactions to modern stereoselective methods.

Modified Knoevenagel Condensation Strategies for (E)-Alk-3-enoates

A primary and efficient method for synthesizing (E)-alk-3-enoates is the modified Knoevenagel condensation. psu.edu This reaction involves the condensation of a straight-chain aldehyde with a monoester of malonic acid. For instance, the synthesis of ethyl dec-3-enoate is accomplished by reacting n-octanal with monoethyl malonate. vulcanchem.com

The reaction is typically catalyzed by a weak base, such as piperidinium (B107235) acetate (B1210297) or piperidine, and is often carried out at elevated temperatures, for instance, in refluxing xylene or in solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at 100°C. psu.eduvulcanchem.com These conditions facilitate the dehydration process, leading to the formation of the desired β,γ-unsaturated ester. vulcanchem.com This method is noted for its high yields, often ranging from 76% to 82%, and good stereoselectivity for the (E)-isomer. psu.eduvulcanchem.com A common side product is the corresponding α,β-unsaturated ester, which may form in small amounts. psu.edu

The Doebner modification of the Knoevenagel condensation is another important variation, particularly when one of the electron-withdrawing groups on the nucleophile is a carboxylic acid. wikipedia.org This modification often uses pyridine (B92270) as the solvent and is accompanied by decarboxylation. wikipedia.orgorganic-chemistry.org

Table 1: Modified Knoevenagel Condensation for (E)-Alk-3-enoates

| Aldehyde | Malonic Acid Derivative | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Stereoselectivity (E:Z) |

|---|---|---|---|---|---|---|---|

| n-Octanal | Monoethyl malonate | Piperidinium acetate | DMF | 100 | Ethyl (E)-dec-3-enoate | 76-82 | 90:10 |

| n-Octanal | Monomethyl malonate | Piperidinium acetate | DMSO | 100 | Methyl (E)-dec-3-enoate | 76-82 | 90:10 |

| Straight-chain aldehyde | Malonic acid | Piperidinium acetate | DMSO/DMF | 100 | (E)-Alk-3-enoic acid | 85-90 | 98-99:1-2 |

Data sourced from multiple studies to illustrate the versatility of the modified Knoevenagel condensation. psu.eduwikipedia.org

Carbonyl Condensation Reactions in Ethyl Ester Synthesis, including Claisen Condensation Mechanisms

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, leading to the formation of β-keto esters or β-diketones. libretexts.orgwikipedia.org This reaction occurs between two ester molecules, or an ester and another carbonyl compound, in the presence of a strong base. wikipedia.org One ester molecule, which must have an α-hydrogen, is deprotonated to form an enolate ion. libretexts.orgwikipedia.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. openstax.org The subsequent elimination of an alkoxide leaving group results in the formation of a β-keto ester. openstax.orglibretexts.org

To prevent side reactions such as saponification, the base used is typically the sodium alkoxide corresponding to the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters). wikipedia.org A full equivalent of the base is required because the resulting β-keto ester is acidic and will be deprotonated by the base, driving the equilibrium towards the product. libretexts.org

Mechanism of the Claisen Condensation:

Enolate Formation: A strong base removes an α-proton from the ester to form a resonance-stabilized enolate. libretexts.orgwikipedia.org

Nucleophilic Attack: The enolate attacks the carbonyl carbon of another ester molecule, forming a tetrahedral intermediate. libretexts.orgopenstax.org

Elimination: The tetrahedral intermediate collapses, expelling an alkoxide leaving group to form the β-keto ester. libretexts.orgopenstax.org

Crossed Claisen condensations between two different esters are also possible, but can lead to a mixture of products unless one of the esters lacks α-hydrogens. libretexts.org An intramolecular version of this reaction is known as the Dieckmann condensation, which is used to form cyclic β-keto esters. wikipedia.orgmasterorganicchemistry.com

Enolate Alkylation via SN2 Pathways: Applications in Acetoacetic and Malonic Ester Syntheses for Alpha-Substitution

The alkylation of enolates derived from acetoacetic ester and malonic ester is a powerful tool for the synthesis of ketones and carboxylic acids with alpha-substitution. masterorganicchemistry.compressbooks.pub These methods rely on the increased acidity of the α-hydrogens located between two carbonyl groups, which allows for easy deprotonation to form a stabilized enolate. pressbooks.publibretexts.org

Malonic Ester Synthesis: This synthesis converts an alkyl halide into a carboxylic acid with two additional carbon atoms. pressbooks.pubopenochem.org The process involves:

Enolate Formation: Diethyl malonate is deprotonated with a base like sodium ethoxide to form a nucleophilic enolate. masterorganicchemistry.comlibretexts.org

Alkylation: The enolate undergoes an SN2 reaction with an alkyl halide to form an α-substituted malonic ester. masterorganicchemistry.com This step can be repeated to introduce a second alkyl group. pressbooks.pub

Hydrolysis and Decarboxylation: The substituted ester is then hydrolyzed to the corresponding dicarboxylic acid, which upon heating, readily decarboxylates to yield the final substituted carboxylic acid. masterorganicchemistry.comopenochem.org

Acetoacetic Ester Synthesis: This synthesis is analogous to the malonic ester synthesis but yields a methyl ketone. pressbooks.publibretexts.org

Enolate Formation: Ethyl acetoacetate (B1235776) is deprotonated to form its enolate. pressbooks.pubvanderbilt.edu

Alkylation: The enolate is alkylated with an alkyl halide. pressbooks.pubvanderbilt.edu

Hydrolysis and Decarboxylation: Acid-catalyzed hydrolysis of the ester followed by decarboxylation of the resulting β-keto acid produces a ketone. pressbooks.publibretexts.org

For direct alkylation of monocarbonyl compounds, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often required to ensure complete enolate formation and avoid competing nucleophilic addition reactions. pressbooks.publibretexts.org

Stereoselective Synthesis of this compound and Related Conjugated Systems

Achieving stereocontrol in the synthesis of β,γ-unsaturated esters is crucial for accessing specific isomers with desired biological activities or for their use as chiral building blocks in further synthetic transformations.

Asymmetric Construction of Alkene and Alkyl Ester Moieties

Several strategies have been developed for the asymmetric synthesis of β,γ-unsaturated esters, focusing on the stereoselective formation of the double bond or the chiral center.

One approach involves the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. For example, enantioselective Cu-catalyzed allylic alkylations of unsaturated esters bearing a γ-phosphate with alkylzincs have been reported to produce α-alkyl-β,γ-unsaturated carbonyls with high enantioselectivity (87-97% ee). acs.orgnih.gov

Another method utilizes organocatalysis. An efficient, three-step synthesis of α-hydroxy-(E)-β,γ-unsaturated esters has been developed, starting with the asymmetric α-selenylation of aldehydes. nih.govacs.org The resulting enantioenriched α-selenyl aldehydes undergo a Wittig reaction, followed by oxidation and a vulcanchem.comlibretexts.org-sigmatropic rearrangement to yield the target compounds with excellent enantiomeric excess (≥94%). nih.govacs.org

Hydrogen-mediated reductive coupling of 1,3-enynes with glyoxalates, catalyzed by a chiral rhodium complex, provides a route to β,γ-unsaturated α-hydroxy esters with high regio- and enantioselectivity. organic-chemistry.org

Table 2: Asymmetric Synthesis of β,γ-Unsaturated Esters

| Reaction Type | Substrates | Catalyst/Reagent | Product | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Cu-Catalyzed Allylic Alkylation | Unsaturated ester with γ-phosphate, Alkylzinc | Cu catalyst, Peptidic Schiff base | α-Alkyl-β,γ-unsaturated ester | 87-97% |

| Organocatalytic α-Selenylation/Wittig/ vulcanchem.comlibretexts.org-Rearrangement | Aldehyde, Wittig reagent, Oxidant | Organocatalyst (for selenylation) | α-Hydroxy-(E)-β,γ-unsaturated ester | 94-97% |

Data compiled from various studies on asymmetric synthesis. acs.orgacs.orgorganic-chemistry.org

Diastereoselective and Enantioselective Methodologies for Beta, Gamma-Unsaturated Esters

Diastereoselective and enantioselective methods are key to producing specific stereoisomers of β,γ-unsaturated esters.

Double diastereoselective conjugate addition of homochiral lithium amides to homochiral α,β-unsaturated esters has been shown to proceed with high diastereoselectivity, controlled primarily by the chirality of the lithium amide. rsc.orgnih.gov This approach allows for the synthesis of β-amino esters which can be cyclized to form β-amino-γ-substituted-γ-butyrolactones. rsc.orgnih.gov

Stereoselective synthesis of cis- and trans-β,γ-unsaturated esters can be achieved through the reaction of alkenyldichloroboranes with ethyl diazoacetate. dtic.mil The stereochemistry of the starting alkenyldichloroborane dictates the geometry of the resulting unsaturated ester. dtic.mil

Furthermore, practical and highly stereoselective methods for synthesizing trisubstituted (E)-α,β-unsaturated esters have been developed. organic-chemistry.org One such method involves an aldol (B89426) reaction, followed by acetylation and an E1cB elimination reaction, which can be performed on a diastereoisomeric mixture of β-hydroxy ester intermediates to yield the (E)-isomer with high selectivity. organic-chemistry.org

Emerging Synthetic Techniques

The synthesis of esters, including this compound and its analogues, is continually evolving, with a focus on developing more efficient, sustainable, and selective methods. Emerging techniques such as electrosynthesis, biocatalysis, and microwave-assisted synthesis represent the forefront of this evolution, offering significant advantages over traditional approaches by minimizing waste, reducing reaction times, and enhancing product yields.

Electrosynthesis Applications for Ethyl Ester Production

Electrosynthesis is gaining prominence as a green manufacturing method for producing chemicals by using renewable electricity to drive redox reactions. nus.edu.sg This technique offers an alternative to classical methods like Fischer esterification, which often rely on fossil-fuel-derived reagents and generate significant chemical waste. nus.edu.sg

Recent breakthroughs have demonstrated the viability of electrosynthesis for producing various ethyl esters. Researchers have successfully electrosynthesized C3–C6 acetate esters from carbon monoxide and water using a copper catalyst in a membrane electrode assembly. nus.edu.sgnus.edu.sg In this process, ethyl acetate and propyl acetate were produced with a total Faradaic efficiency (FE) of approximately 22% at a current density of up to 55 mA/cm². nus.edu.sgnus.edu.sg The reaction proceeds through the formation of an ethenone (H₂C=C=O) intermediate, which then reacts with alcohols generated during the reduction of CO. nus.edu.sgnus.edu.sg The high local pH and near water-free reaction conditions are crucial for the formation of these esters. nus.edu.sgnus.edu.sg

The advantages of electrosynthesis include high atom economy, the use of electricity as a clean reagent, and often one-step reaction pathways. For instance, the electrosynthesis of pyran derivatives using ethyl acetoacetate has been achieved in an undivided cell with a magnesium anode, which, despite being sacrificial, contributes to shorter reaction times and higher yields of non-toxic byproducts.

Table 1: Electrosynthesis of Various Ethyl Esters and Derivatives

| Product(s) | Reactant(s) | Catalyst/Electrode | Key Findings | Reference(s) |

| Ethyl acetate, Propyl acetate | Carbon monoxide, Water | Copper catalyst | Total Faradaic efficiency of ~22%; current density up to 55 mA/cm². | nus.edu.sg, nus.edu.sg |

| Spiropyran (from ethyl acetoacetate) | Ethyl acetoacetate, Malononitrile, Isatin | Iron cathode, Magnesium anode | High yields (80%) achieved at a current density of 20 mA cm⁻². | |

| Ethyl ester of p-aminobenzoic acid | p-Nitrotoluene, Ethyl ester of p-nitrobenzoic acid | Platinum anode, Tin cathode | Process combines oxidation and reduction in a single diaphragm electrolyzer. | google.com |

| Tetramethyl ester of ethanetetracarboxylic acid | Malonate ester | Not specified | Synthesis proceeds via an anodic oxidation leading to a coupling reaction. | wikipedia.org |

Chemo-Enzymatic and Biocatalytic Transformations in Ethyl Ester Synthesis

Chemo-enzymatic and biocatalytic methods combine the flexibility of chemical synthesis with the exceptional selectivity of enzymes, offering powerful and sustainable routes for ester production. beilstein-journals.orgmdpi.com Biocatalysis, in particular, is noted for its high chemo-, regio-, and stereoselectivity, which stems from the precise control exerted by the enzyme's active site. beilstein-journals.orgacs.org

These hybrid systems are increasingly applied in continuous flow processes. beilstein-journals.org A notable example is the continuous chemo-enzymatic synthesis of ethyl (S)-3-(benzylamino)butanoate, a precursor to (S)-3-aminobutanoic acid. beilstein-journals.org This process begins with a non-catalyzed thermal aza-Michael addition of benzylamine (B48309) to trans-ethyl crotonate, followed by an enzymatic kinetic resolution using the lipase (B570770) Novozym 435. beilstein-journals.org

The use of immobilized enzymes is a key strategy in this field. Acyltransferase from Mycobacterium smegmatis (MsAcT), for example, has been immobilized and used in flow bioreactors to efficiently catalyze the formation of ester and amide intermediates in both aqueous and organic media. mdpi.com This approach enhances enzyme stability and reusability. mdpi.com Similarly, the synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate, an important intermediate for ACE inhibitors, has been achieved with high enantioselectivity through the biocatalytic reduction of a keto group using the microorganism Pichia pastoris. researchgate.net

Table 2: Examples of Chemo-Enzymatic and Biocatalytic Synthesis of Ethyl Esters

| Product | Key Reactant(s) | Biocatalyst / Enzyme | Method | Key Findings | Reference(s) |

| Ethyl (S)-3-(benzylamino)butanoate | Benzylamine, trans-Ethyl crotonate | Novozym 435 (Lipase) | Continuous chemo-enzymatic flow synthesis | Combines a thermal reaction with enzymatic kinetic resolution. | beilstein-journals.org |

| Ethyl (R)-2-hydroxy-4-oxo-4-phenylbutyrate | Ethyl 2,4-dioxo-4-phenylbutyrate | Pichia pastoris | Whole-cell biotransformation | Achieved high conversion and enantioselectivity for the target precursor. | researchgate.net |

| Various esters and amides | Primary alcohols, Ethyl acetate | Mycobacterium smegmatis Acyltransferase (MsAcT) | Immobilized enzyme in a flow bioreactor | Highly efficient and stable process in organic solvents. | mdpi.com |

| Diglycidyl ester derivatives | Glutaric anhydride, Glycidol | Lipase | One-pot combo system with an ionic liquid | Solvent-free synthesis with catalyst and IL reuse for at least 5 cycles. | acs.org |

Microwave-Assisted Synthesis of Ethyl Esters

Microwave-assisted synthesis has emerged as a green and efficient technique that can dramatically accelerate chemical reactions, including esterification. nih.govacs.org By using microwave radiation as an energy source, reaction times can be reduced from hours to minutes compared to conventional heating methods. nih.govresearchgate.net

The combination of microwave irradiation and enzymatic catalysis has proven particularly effective. In the synthesis of fatty acid ethyl esters (FAEE) from soybean oil using free Candida antarctica lipase B, microwave heating achieved a total ester content of 64.7% in just 15 minutes. researchgate.net In contrast, conventional heating under the same conditions yielded only 21.4%. researchgate.net The study concluded that the reaction equilibrium was reached 16 times faster with microwave assistance. researchgate.net Similarly, the lipase-catalyzed production of ethyl laurate, an emollient ester, is significantly accelerated under microwave irradiation, resulting in high yields in a short time. nih.govacs.org

The benefits of microwave assistance extend to non-enzymatic reactions as well. The hydrolysis of ethyl cinnamates and ethyl azolylacetates to their corresponding carboxylates using K₂CO₃ was achieved in short reaction times with good to high yields under microwave irradiation. acs.org This method provides a fast and practical alternative to traditional synthetic procedures. acs.org

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis of Ethyl Esters

| Product | Reactants | Catalyst | Method | Reaction Time | Yield / Conversion | Reference(s) |

| Fatty Acid Ethyl Esters (FAEE) | Soybean oil, Ethanol (B145695) | Candida antarctica lipase B | Microwave | 15 min | 64.7% | researchgate.net |

| Fatty Acid Ethyl Esters (FAEE) | Soybean oil, Ethanol | Candida antarctica lipase B | Conventional | 15 min | 21.4% | researchgate.net |

| Isopropyl Myristate (IPM) | Myristic acid, Isopropanol | Lipase | Microwave (20% power) | Not specified | 94.6% | nih.gov, acs.org |

| Polyethylene glycol stearate | Not specified | Lipase | Microwave | 70 min | Not specified | nih.gov, acs.org |

| Polyethylene glycol stearate | Not specified | Lipase | Conventional | 360 min | Not specified | nih.gov, acs.org |

| Potassium Carboxylates | Ethyl cinnamates, K₂CO₃ | None | Microwave | 20 min | Good to high yields | acs.org |

Biosynthetic Pathways and Metabolic Engineering of Ethyl Dec 3 Enoate

Exploration of Fatty Acid Metabolic Pathways in Ester Biosynthesis

The formation of esters, including ethyl dec-3-enoate, is heavily reliant on the availability of fatty acid precursors. Two key metabolic routes, beta-oxidation and the lipoxygenase pathway, play significant roles in generating the necessary building blocks.

Beta-oxidation is a catabolic process that breaks down fatty acids to produce acetyl-CoA. pressbooks.pubresearchgate.net This process occurs within the mitochondria and peroxisomes and involves a series of four enzymatic reactions: oxidation, hydration, oxidation, and thiolysis. pressbooks.pubwikipedia.org The substrates for beta-oxidation are fatty acyl-CoA esters, which are formed by the activation of fatty acids. wikipedia.org While the primary role of beta-oxidation is energy production, the intermediates and products, particularly acyl-CoA esters, can be channeled into other metabolic pathways, including the synthesis of esters. frontiersin.org The broad substrate specificity of peroxisomal beta-oxidation allows it to handle a variety of fatty acids, including unsaturated ones, which are precursors to unsaturated esters. nih.gov

The central molecule in this process is the fatty acyl-CoA thioester. wikipedia.org Its formation from a fatty acid and coenzyme A is an ATP-dependent reaction. wikipedia.org Once formed, these acyl-CoA esters can be either degraded through beta-oxidation or serve as substrates for enzymes like alcohol acyltransferases (AATs), which catalyze the final step in ester biosynthesis by combining an acyl-CoA with an alcohol. mdpi.com

| Key Process | Location | Function in Ester Biosynthesis | Relevant Enzymes |

| Beta-Oxidation | Mitochondria, Peroxisomes | Provides acyl-CoA precursors for ester synthesis. frontiersin.org | Acyl-CoA oxidase, Enoyl-CoA hydratase, Hydroxyacyl-CoA dehydrogenase, Thiolase pressbooks.pubnih.gov |

| Acyl-CoA Formation | Endoplasmic Reticulum, Outer Mitochondrial Membrane | Activates fatty acids to their CoA esters, making them available for metabolic processes. wikipedia.org | Fatty acyl-CoA synthase wikipedia.org |

The lipoxygenase (LOX) pathway is a major route for the formation of unsaturated volatile compounds in plants, including unsaturated esters. mdpi.comresearchgate.net This pathway is initiated by the enzyme lipoxygenase, which catalyzes the dioxygenation of polyunsaturated fatty acids (PUFAs) like linoleic and linolenic acids to form fatty acid hydroperoxides. researchgate.netjax.orgmdpi.comwikipedia.org These hydroperoxides are then cleaved by hydroperoxide lyase (HPL) to produce short-chain aldehydes. researchgate.netmdpi.com These aldehydes can be subsequently reduced to alcohols by alcohol dehydrogenase (ADH) and then esterified by alcohol acyltransferase (AAT) to form unsaturated esters. researchgate.net The synthesis of unsaturated esters, often observed late in fruit ripening, suggests that the LOX pathway is a significant source of their precursors during this developmental stage. ashs.org

| Step in LOX Pathway | Enzyme | Substrate | Product |

| Dioxygenation | Lipoxygenase (LOX) | Polyunsaturated fatty acids (e.g., linoleic acid) researchgate.netmdpi.com | Fatty acid hydroperoxides researchgate.net |

| Cleavage | Hydroperoxide Lyase (HPL) | Fatty acid hydroperoxides researchgate.netmdpi.com | Aldehydes researchgate.netmdpi.com |

| Reduction | Alcohol Dehydrogenase (ADH) | Aldehydes researchgate.net | Alcohols researchgate.net |

| Esterification | Alcohol Acyltransferase (AAT) | Alcohols and Acyl-CoA mdpi.comresearchgate.net | Esters mdpi.comresearchgate.net |

Role of Beta-Oxidation and Acyl-CoA Metabolism

Amino Acid-Derived Biosynthetic Routes to Volatile Esters

In addition to fatty acids, amino acids also serve as important precursors for the biosynthesis of volatile esters, particularly those with branched chains. scielo.brnih.gov The catabolism of amino acids, such as branched-chain amino acids (L-valine, L-leucine, L-isoleucine) and aromatic amino acids (L-phenylalanine), can generate a variety of volatile compounds, including aldehydes, alcohols, and their corresponding esters. scielo.brnih.govresearchgate.net

Microbial Biotransformation and Enzyme-Catalyzed Formation of this compound Precursors

Microorganisms and their enzymes are powerful tools for the synthesis of valuable chemicals, including the precursors of this compound. Microbial biotransformation leverages the metabolic capabilities of whole cells to convert substrates into desired products. frontiersin.orgacs.org For instance, certain yeast strains can be used to stereoselectively oxidize diols to chiral lactones, demonstrating the potential for precise enzymatic modifications. mdpi.com

Enzyme-catalyzed reactions offer a more direct approach. In Escherichia coli, the enzyme β-hydroxydecanoyl-thioester dehydrase is crucial for the formation of unsaturated fatty acids. pnas.org It catalyzes the dehydration of a β-hydroxydecanoate intermediate to form cis-3-decenoate, a direct precursor to longer-chain unsaturated fatty acids. pnas.org This highlights the existence of specific enzymes capable of generating the C10 unsaturated backbone of this compound. Furthermore, lipases can be used for the enantioselective acetylation of precursors, and other enzymes like fatty acyl-CoA reductases can produce the fatty alcohols needed for ester synthesis. researchgate.netoup.comfrontiersin.org The synthesis of this compound itself has been achieved with high yield through a modified Knoevenagel condensation of n-octanal with monoethyl malonate, a reaction that can potentially be mimicked or optimized using enzymatic catalysts. psu.edu

| Organism/Enzyme | Transformation | Relevance to this compound |

| Escherichia coli | Dehydration of β-hydroxydecanoyl-thioester to cis-3-decenoate. pnas.org | Direct enzymatic synthesis of the dec-3-enoate carbon skeleton. pnas.org |

| Lipases | Enantioselective acetylation. frontiersin.org | Potential for stereospecific synthesis of precursors. frontiersin.org |

| Fatty Acyl-CoA Reductases | Reduction of fatty acyl-CoAs to fatty alcohols. researchgate.netoup.com | Production of the alcohol moiety for esterification. researchgate.netoup.com |

| Aspergillus niger | Synthesis of fatty acid ethyl esters in an aqueous phase. frontiersin.org | Demonstrates microbial capability for ester synthesis. frontiersin.org |

Precursor-Product Relationships and Flux Analysis in Natural Systems

The production of this compound in natural systems, such as fruits, is governed by the availability of its precursors: dec-3-enoic acid (or its activated form, dec-3-enoyl-CoA) and ethanol (B145695). The synthesis of unsaturated esters often increases during ripening, indicating a temporal regulation of the precursor supply. ashs.org For example, the lipoxygenase pathway, a key source of unsaturated aldehydes and alcohols, is activated during this period. mdpi.comashs.org

Flux analysis, which studies the rates of metabolic reactions in a biological system, can help to understand the flow of carbon from primary metabolites to specialized products like this compound. By tracing the incorporation of labeled substrates, it is possible to identify the primary metabolic pathways contributing to its formation and to pinpoint potential bottlenecks in the production process. For instance, studies have shown that the availability of precursors, rather than the activity of the final ester-forming enzymes, can be the limiting factor in ester biosynthesis. ashs.org

Strategies for Enhancing this compound Production through Metabolic Engineering

Metabolic engineering offers a powerful approach to increase the production of desired compounds like this compound in microbial or plant systems. Several strategies can be employed:

Overexpression of Key Enzymes: Increasing the expression of enzymes that are bottlenecks in the biosynthetic pathway can enhance product yield. For this compound, this could include the overexpression of a specific β-hydroxydecanoyl-thioester dehydrase to boost the supply of dec-3-enoyl-CoA, and an alcohol acyltransferase (AAT) to drive the final esterification step. researchgate.net

Heterologous Expression of Novel Pathways: Introducing genes from other organisms can create novel biosynthetic routes or improve existing ones. For example, expressing a highly efficient fatty acyl-CoA reductase from one species into a production host could increase the availability of the alcohol precursor. nih.gov

Blocking Competing Pathways: To channel more metabolic flux towards the desired product, competing pathways that drain the precursor pool can be downregulated or knocked out. For instance, reducing the activity of enzymes that further metabolize dec-3-enoyl-CoA through beta-oxidation could increase its availability for ester synthesis.

Optimizing Cofactor Availability: Many biosynthetic reactions are dependent on cofactors like NADPH and ATP. Engineering the central metabolism to increase the supply of these cofactors can improve the efficiency of the production pathway. wikipedia.org

Improving Precursor Supply: Enhancing the upstream pathways that produce the initial building blocks is a fundamental strategy. For this compound, this would involve engineering fatty acid synthesis to favor the production of C10 fatty acids. nih.gov

By applying these strategies, it is feasible to develop engineered organisms capable of producing significantly higher titers of this compound for applications in the flavor and fragrance industry.

Advanced Spectroscopic and Analytical Characterization of Ethyl Dec 3 Enoate

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of molecules. These methods are instrumental in identifying the functional groups present in a molecule, such as the ester and alkene moieties in ethyl dec-3-enoate.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum is a unique fingerprint of the molecule's functional groups. For this compound, characteristic absorption bands are observed that confirm its identity. A strong absorption is typically seen around 1740 cm⁻¹ which is indicative of the C=O stretching vibration of the ester group. vulcanchem.com Another significant peak appears at approximately 1650 cm⁻¹, corresponding to the C=C stretching of the alkene double bond. vulcanchem.com The C-H stretching vibrations of the aliphatic chain and the ethyl group are generally observed in the 2800-3000 cm⁻¹ region. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~1740 | C=O Stretch | Ester |

| ~1650 | C=C Stretch | Alkene |

| 2800-3000 | C-H Stretch | Aliphatic |

Raman spectroscopy provides complementary information to FTIR. It relies on the inelastic scattering of monochromatic light. While no specific Raman spectrum for this compound is readily available in the searched literature, general principles of Raman spectroscopy for similar structures can be inferred. The C=C double bond in the alkene is expected to produce a strong and characteristic Raman signal. The fingerprint region of the Raman spectrum, typically below 2000 cm⁻¹, would contain a complex pattern of peaks corresponding to various bending and stretching vibrations within the molecule, offering a detailed structural fingerprint. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring protons. For this compound, characteristic signals are observed. vulcanchem.com The protons of the ethyl ester group typically show a quartet around 4.12 ppm (for the -OCH₂- group) and a triplet around 1.25 ppm (for the -CH₃ group). The vinyl protons of the C=C double bond usually appear as a multiplet in the region of 5.35 ppm. vulcanchem.com The terminal methyl group of the decyl chain gives a triplet at approximately 0.88 ppm. vulcanchem.com The remaining methylene (B1212753) protons of the long alkyl chain produce a complex multiplet signal further upfield.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~5.35 | Multiplet | Vinyl Protons (-CH=CH-) |

| ~4.12 | Quartet | Ester Methylene (-OCH₂-) |

| ~2.0-2.3 | Multiplet | Allylic Methylene (-CH₂-CH=) |

| ~1.2-1.6 | Multiplet | Methylene Chain (-CH₂-)n |

| ~1.25 | Triplet | Ester Methyl (-OCH₂CH₃) |

| ~0.88 | Triplet | Terminal Methyl (-CH₃) |

¹³C NMR spectroscopy provides a spectrum of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the ester group is the most deshielded, appearing at a chemical shift of around 174 ppm. researchgate.net The carbons of the double bond (C-3 and C-4) would be found in the alkene region, typically between 120 and 140 ppm. The carbon of the ester's methylene group (-OCH₂-) is expected around 60 ppm. The aliphatic carbons of the decyl chain and the ethyl group's methyl carbon will appear at higher field strengths (lower ppm values).

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~174 | Ester Carbonyl (C=O) |

| ~120-140 | Alkene Carbons (-CH=CH-) |

| ~60 | Ester Methylene (-OCH₂-) |

| ~14-40 | Aliphatic Carbons (-CH₂-, -CH₃) |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the signals from ¹H and ¹³C NMR spectra.

A COSY experiment on this compound would show correlations between coupled protons. libretexts.orgemerypharma.com For instance, it would confirm the coupling between the vinyl protons and the adjacent allylic protons. It would also show the coupling within the ethyl group (between the -OCH₂- and its neighboring -CH₃) and the couplings along the decyl chain. allfordrugs.com

An HSQC or HETCOR spectrum correlates the signals of protons directly attached to carbon atoms. allfordrugs.com This would allow for the definitive assignment of each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding proton signal in the ¹H NMR spectrum. For example, the carbon signal around 60 ppm would show a cross-peak with the proton quartet at ~4.12 ppm, confirming its assignment to the ester's methylene group.

Carbon-13 NMR (¹³C NMR)

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas chromatography-mass spectrometry (GC-MS) is an instrumental method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds like this compound. etamu.edu

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated as it passes through a capillary column. etamu.eduscholarsresearchlibrary.com Compounds are identified based on their retention time—the time it takes for a compound to travel through the column—and their mass spectrum. etamu.edu The mass spectrum is generated when the separated molecules exit the GC column and enter the MS detector, where they are ionized, most commonly by electron ionization (EI). This high-energy process causes the molecule (parent ion or molecular ion) to break apart into characteristic fragment ions. etamu.edu

The resulting mass spectrum serves as a molecular "fingerprint." The molecular ion peak (M+) for this compound (C₁₂H₂₂O₂) would appear at an m/z corresponding to its molecular weight, approximately 198.3 g/mol . guidechem.com The fragmentation pattern provides structural information. For ethyl esters, a prominent fragment resulting from the McLafferty rearrangement is often observed at m/z 88. researchgate.netlibretexts.org Other significant fragments arise from cleavages adjacent to the carbonyl group and along the alkyl chain. libretexts.org The identification of this compound is confirmed by comparing its retention time and mass spectrum with those of a known standard or with entries in a spectral library, such as the NIST Mass Spectral Library. diabloanalytical.commdpi.combibliotekanauki.pl This technique has been successfully applied to identify isomers like ethyl dec-9-enoate (B1236301) in complex mixtures such as wine and spirits. mdpi.comresearchgate.netnih.gov

Table 1: Predicted GC-MS Fragmentation Data for this compound This table is based on general fragmentation principles for unsaturated ethyl esters.

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion | Fragmentation Process |

|---|---|---|

| 198 | [C₁₂H₂₂O₂]⁺ | Molecular Ion (M⁺) |

| 170 | [M - C₂H₄]⁺ | Loss of ethene |

| 153 | [M - C₂H₅O]⁺ | Loss of ethoxy radical |

| 125 | [M - C₄H₇O₂]⁺ | Cleavage related to the ester group and alkyl chain |

| 88 | [C₄H₈O₂]⁺ | McLafferty rearrangement |

| 55 | [C₄H₇]⁺ | Alkyl chain fragment |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 0.001 atomic mass units or better. openstax.org This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. While standard MS might identify a molecule with a nominal mass of 198, HRMS can distinguish between different formulas that have the same nominal mass. openstax.org

For this compound, the molecular formula is C₁₂H₂₂O₂. HRMS can measure its monoisotopic mass with high accuracy, providing a value very close to the theoretical exact mass of 198.16198 amu. guidechem.com This capability is crucial for confirming the identity of a compound without ambiguity and for analyzing complex samples where multiple compounds may have similar retention times. researchgate.net Techniques such as Time-of-Flight (TOF) LC/MS are used to acquire high-resolution data.

Table 2: Nominal Mass vs. High-Resolution Exact Mass

| Compound Name | Molecular Formula | Nominal Mass (amu) | Theoretical Exact Mass (amu) |

|---|---|---|---|

| This compound | C₁₂H₂₂O₂ | 198 | 198.16198 |

| Example Isobar | C₁₁H₁₈O₃ | 198 | 198.12560 |

| Example Isobar | C₁₃H₂₆ | 198 | 198.20345 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that couples the separation power of high-performance liquid chromatography (HPLC) with the analytical capabilities of mass spectrometry. wikipedia.org It is well-suited for a wide range of organic compounds, including those that are non-volatile or thermally unstable, and is widely used in metabolomics, food science, and pharmaceutical analysis. wikipedia.orgpageplace.de

In an LC-MS analysis of this compound, the compound would first be separated from a mixture using a reversed-phase HPLC column (e.g., C18 or diphenyl). nih.govsemanticscholar.org After elution from the column, the analyte enters the mass spectrometer's ion source. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common interfaces used to generate ions from the liquid phase. pageplace.de ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ or adducts with solvent ions (e.g., [M+Na]⁺). spectroscopyonline.com

LC-MS can be used for both qualitative and quantitative analysis. nih.gov Furthermore, tandem mass spectrometry (LC-MS/MS) can be employed for more detailed structural analysis. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ of this compound) is selected and fragmented to produce a spectrum of product ions. This process can help to confirm the structure and even localize the position of the double bond within the fatty acid chain. acs.orgmdpi.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an analytical technique that provides the definitive, three-dimensional structure of a molecule in its crystalline solid state. The method involves directing a beam of X-rays onto a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of individual atoms can be determined with high precision.

While X-ray crystallography is the gold standard for structural elucidation, its application is contingent on the ability to grow a suitable single crystal of the target compound. This compound is a liquid at room temperature, making crystallization challenging and often unnecessary for routine characterization. Consequently, there are no documented crystal structures for this compound itself. However, the technique has been successfully applied to determine the solid-state structures of more complex, solid derivatives of ethyl enoates, providing valuable insights into their molecular geometry, conformation, and intermolecular interactions. researchgate.netresearchgate.net

Other Analytical Techniques and Hyphenated Methods

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet (190–400 nm) and visible (400–800 nm) regions of the electromagnetic spectrum. uobabylon.edu.iq This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. uobabylon.edu.iq The technique is useful for identifying compounds containing chromophores—functional groups that absorb light—and for quantitative analysis. ej-eng.org

The chromophores in this compound are the carbon-carbon double bond (C=C) and the carbonyl group (C=O) of the ester. Since these two groups are not in conjugation (they are separated by a methylene group in the β,γ-position), their electronic absorptions are largely independent.

n → π* transition: The carbonyl group exhibits a weak absorption band corresponding to the n → π* transition.

π → π* transition: The isolated alkene group shows a strong absorption band corresponding to the π → π* transition.

Both of these absorptions for non-conjugated systems typically occur in the far-UV region, at wavelengths below 220 nm. researchgate.net Therefore, while UV-Vis spectroscopy can confirm the presence of these unsaturated functional groups, it offers limited specificity for detailed structural identification of this compound compared to mass spectrometry or NMR. The analysis is typically performed using solvents like hexane (B92381) or ethanol (B145695), which are transparent in the relevant UV range. uobabylon.edu.iqrsc.org

Table 3: Expected UV-Visible Absorption Maxima for this compound

| Chromophore | Electronic Transition | Expected Wavelength (λmax) | Molar Absorptivity (ε) |

|---|---|---|---|

| C=C (Alkene) | π → π* | ~190 - 200 nm | High (~10,000) |

| C=O (Ester) | n → π* | ~205 - 215 nm | Low (~100) |

Compound Index

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) for Volatile Profiling

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is a powerful and increasingly utilized analytical technique for the characterization of complex volatile organic compound (VOC) mixtures. mdpi.comfrontiersin.org This hybrid method combines the high separation efficiency of gas chromatography with the rapid, sensitive, and orthogonal separation provided by ion mobility spectrometry. mdpi.comfrontiersin.org In the context of food science and flavor analysis, GC-IMS is particularly advantageous for creating detailed volatile profiles, or "fingerprints," of various products. frontiersin.orgfrontiersin.org The technique operates at atmospheric pressure and typically requires minimal to no sample preparation, allowing for high-throughput analysis. mdpi.com

The process begins with the introduction of a sample's headspace, containing the volatile compounds, into a gas chromatograph. The compounds are separated based on their boiling points and affinity for the stationary phase within the GC column, resulting in a temporal separation. mdpi.com As each compound elutes from the GC column, it enters the ionization chamber of the ion mobility spectrometer. Here, the molecules are softly ionized, most commonly by a radioactive source (e.g., ³H) which generates reactant ions that in turn ionize the analyte molecules. wikipedia.org These newly formed ions are then pulsed into a drift tube.

Inside the drift tube, a constant electric field propels the ions toward a detector. wikipedia.org Simultaneously, a drift gas flows in the opposite direction. The speed at which an ion traverses the drift tube is dependent on its size, shape, and charge, a property known as its ion mobility. thegoodscentscompany.com Smaller, more compact ions will navigate the drift tube faster than larger, bulkier ions. This results in a second dimension of separation based on the ion's mobility, which is measured as drift time. thegoodscentscompany.com

The final output of a GC-IMS analysis is a three-dimensional topographic plot, where the x-axis represents the ion drift time, the y-axis represents the GC retention time, and the color intensity indicates the signal strength of the compound. mdpi.com This detailed fingerprint allows for the comprehensive characterization and comparison of the volatile profiles of different samples. mdpi.com

Detailed Research Findings

Although specific research focusing exclusively on the GC-IMS analysis of this compound is not extensively documented, the technique has been widely applied to the analysis of volatile esters in various food matrices, including fruits and fermented products. Esters are a critical class of compounds that contribute significantly to the fruity and floral aromas of many foods. mdpi.com For instance, studies on pear aroma have identified a wide array of esters, including various ethyl and methyl esters, as key contributors to their characteristic scent. mdpi.comnih.gov Ethyl decadienoate, a closely related compound also known as pear ester, is a well-known component of pear and apple aromas. wikipedia.orgvigon.com

Research on the volatile components of different pear cultivars has demonstrated the capability of GC-IMS to differentiate between samples based on their unique ester profiles. For example, a study on the evolution of pear aroma volatiles found that the concentrations of esters like ethyl hex-3-enoate were significantly altered by metabolic precursors. nih.gov This highlights the sensitivity of GC-IMS in detecting subtle changes in the volatile composition.

In a typical GC-IMS analysis of food volatiles, esters are readily identified. The retention time of a compound in the GC is primarily influenced by its volatility and polarity, while its drift time in the IMS is related to its molecular size and shape. For a homologous series of esters, as the carbon chain length increases, the retention time generally increases due to lower volatility. Similarly, the drift time is also expected to increase with molecular size. The presence of unsaturation, such as the double bond in this compound, can influence both retention and drift times compared to its saturated analogue, ethyl decanoate.

The identification of unknown compounds in a GC-IMS analysis is achieved by comparing the retention times and drift times of the analyte peaks with those of known standards run under the same conditions, or by using established GC-IMS libraries which contain data for a wide range of compounds. semanticscholar.org

Interactive Data Table: Representative GC-IMS Data for C10 Esters and Related Compounds

The following table presents representative data for compounds structurally related to this compound, as would be expected from a GC-IMS analysis. The values for retention time and drift time are illustrative and can vary based on the specific instrumental conditions (e.g., GC column type and length, temperature program, drift gas, and electric field strength). The signal intensity is indicative of the compound's concentration and its ionization efficiency.

| Compound Name | Molecular Formula | Retention Time (s) | Drift Time (ms) | Relative Signal Intensity |

| Ethyl octanoate | C₁₀H₂₀O₂ | 620 | 9.8 | 8500 |

| This compound | C₁₂H₂₂O₂ | ~850 | ~11.5 | Variable |

| Ethyl decanoate | C₁₂H₂₄O₂ | 865 | 11.6 | 7900 |

| Ethyl (E,Z)-deca-2,4-dienoate | C₁₂H₂₀O₂ | 880 | 11.4 | 9200 |

| Hexyl acetate (B1210297) | C₈H₁₆O₂ | 540 | 9.1 | 11000 |

| Methyl decanoate | C₁₁H₂₂O₂ | 795 | 10.9 | 8100 |

Note: The values for this compound are estimated based on the expected chromatographic and ion mobility behavior relative to similar compounds. Actual experimental values would be required for precise characterization.

Computational Chemistry and Molecular Modeling of Ethyl Dec 3 Enoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Modes

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgscispace.com It is widely employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. For Ethyl dec-3-enoate, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide a detailed picture of its ground state electronic structure. researchgate.netdoi.org

These calculations yield fundamental parameters such as bond lengths, bond angles, and dihedral angles. Studies on similar α,β-unsaturated esters demonstrate that DFT can accurately predict these geometric parameters. banglajol.infoajchem-a.com Furthermore, DFT is used to simulate vibrational spectra (infrared and Raman), which is crucial for assigning experimental spectral bands to specific molecular motions. preprints.orgpreprints.org The calculation of potential energy distribution (PED) helps in assigning the calculated frequencies to specific vibrational modes, such as C=O stretching, C=C stretching, C-O stretching, and various bending and rocking motions of the alkyl chain. banglajol.info

Table 1: Exemplary Theoretical Vibrational Frequencies for this compound (trans isomer) (Note: This data is illustrative, based on typical values for similar unsaturated esters, and not from a specific study on this compound.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| C-H stretch (sp²) | 3020 | =C-H stretching |

| C-H stretch (sp³) | 2965, 2930, 2860 | Asymmetric and symmetric CH₃ and CH₂ stretching |

| C=O stretch | 1725 | Carbonyl group stretching |

| C=C stretch | 1650 | Alkene double bond stretching |

| CH₂ bend | 1465 | Methylene (B1212753) scissoring |

| C-O stretch | 1250, 1170 | Ester C-O stretching |

| C-H bend (trans) | 970 | Out-of-plane bend for trans C=C bond |

Conformational Analysis and Stability Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. aip.org For a flexible molecule like this compound, with its long alkyl chain, numerous conformers exist. Computational methods are essential for identifying the most stable conformers and understanding the energy landscape of these rotations. nih.govnih.gov

Computational models suggest that the presence of the double bond introduces a degree of rigidity, resulting in a generally bent conformation for the molecule. vulcanchem.com The analysis would involve systematically rotating the dihedral angles along the carbon backbone and the ester group to locate all energy minima on the potential energy surface. The relative energies of these conformers are then calculated to determine their populations at a given temperature. Studies on other long-chain esters show that all-trans conformations of the alkyl chain are often the most stable, but gauche interactions can also lead to stable, folded structures. researchgate.netnih.gov The stability is governed by a balance of torsional strain and non-bonded interactions (van der Waals forces). aip.org

Table 2: Hypothetical Relative Energies of this compound Conformers (Note: This data is for illustrative purposes only.)

| Conformer | Dihedral Angles (C4-C5-C6-C7) | Relative Energy (kcal/mol) | Stability Ranking |

| 1 (anti) | 180° | 0.00 | Most Stable |

| 2 (gauche) | 60° | 0.95 | Less Stable |

| 3 (eclipsed) | 0° | 4.50 | Transition State |

Intermolecular Interactions and Crystal Packing Analysis via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. tandfonline.commdpi.com It maps the electron distribution of a molecule in a crystalline environment, allowing for the decomposition of the crystal packing into a "fingerprint" of different intermolecular contacts. mdpi.com

Since this compound is a liquid at standard conditions, Hirshfeld analysis would require crystallizing the compound at low temperatures. If a crystal structure were obtained, the analysis would reveal the nature and proportion of contacts between neighboring molecules. Based on the functional groups present (ester, double bond, alkyl chain), the primary interactions would be van der Waals forces. The Hirshfeld surface would be dominated by hydrogen-hydrogen (H···H) contacts due to the long alkyl chain. acs.org Other significant contacts would include those between oxygen and hydrogen (O···H) atoms, involving the ester group, and carbon-hydrogen (C···H) contacts. acs.orgtandfonline.com These interactions collectively dictate how the molecules pack together in the solid state.

Table 3: Predicted Percentage Contributions of Intermolecular Contacts for Crystalline this compound (Note: This data is hypothetical, based on analyses of other long-chain esters.)

| Contact Type | Percentage of Hirshfeld Surface (%) |

| H···H | ~65% |

| O···H | ~20% |

| C···H | ~12% |

| Other (C···C, O···C) | ~3% |

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbitals (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are crucial for understanding and predicting the chemical reactivity of a molecule. researchgate.netrsc.org

The MEP map visualizes the electrostatic potential on the electron density surface of a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). mdpi.com For this compound, the MEP map would show a region of negative potential (typically colored red) around the carbonyl oxygen atom, indicating its susceptibility to electrophilic attack. The hydrogen atoms of the alkyl chain would exhibit positive potential (blue/green), representing sites less favorable for electrophilic interaction. doi.org

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. scielo.org.mx For an unsaturated ester like this compound, the HOMO is expected to be localized primarily along the C=C double bond, while the LUMO would be concentrated around the C=O bond. This distribution indicates that the molecule can act as a nucleophile at the double bond and an electrophile at the carbonyl carbon. nih.gov

Table 4: Representative Quantum Chemical Parameters for an Aliphatic Unsaturated Ester (Note: This data is illustrative, based on DFT calculations for similar compounds.)

| Parameter | Value (eV) | Description |

| E_HOMO | -6.5 | Ionization Potential |

| E_LUMO | -0.8 | Electron Affinity |

| Energy Gap (ΔE) | 5.7 | Chemical Stability/Reactivity |

| Electronegativity (χ) | 3.65 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.85 | Resistance to charge transfer |

| Electrophilicity Index (ω) | 2.34 | Global electrophilic nature |

Quantum Chemical Studies of Reaction Mechanisms and Pathways Involving Ethyl Enoates

Quantum chemical methods, particularly DFT, are invaluable for elucidating the detailed mechanisms of chemical reactions. acs.org By mapping the potential energy surface, researchers can identify transition states, intermediates, and calculate activation energies, providing a comprehensive understanding of reaction pathways. acs.orgrsc.org

For ethyl enoates, several types of reactions have been studied computationally:

Diels-Alder Reactions: this compound can act as a dienophile. Computational studies can predict the regioselectivity and stereoselectivity (endo/exo) of its cycloaddition with various dienes by comparing the activation barriers of the different possible pathways. vulcanchem.com

Michael Additions: The reaction of nucleophiles with the β-carbon of α,β-unsaturated esters is a common transformation. DFT calculations can model the transition state of this addition, explaining the stereoselectivity observed in asymmetric versions of the reaction catalyzed by chiral organocatalysts. rsc.orgchemrxiv.org

Epoxidation: The reaction of the C=C double bond with peroxy acids can be modeled to understand the reaction mechanism. FMO analysis helps rationalize the reactivity by considering the interaction between the ester's HOMO and the reagent's LUMO. sciforum.net

Radical Reactions: The mechanism of reactions involving radical addition to the double bond or hydrogen abstraction from the alkyl chain can be investigated, which is relevant in polymerization and auto-oxidation processes. nih.gov

Isomerization: The conversion of α,β-unsaturated esters to their β,γ-unsaturated counterparts can be studied to understand the thermodynamics and kinetics of the process, often involving the calculation of intermediates and proton transfer transition states. unige.ch

These studies provide fundamental insights into how the electronic and steric properties of ethyl enoates govern their reactivity in a wide range of chemical transformations. mdpi.comresearchgate.net

Prediction of Spectroscopic Parameters and Theoretical Validation

Computational chemistry provides a powerful means to predict spectroscopic data, which can be used to validate experimental findings and aid in structural elucidation. researchgate.net

NMR Spectroscopy: DFT calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. scielo.org.mxlibretexts.org For this compound, theoretical chemical shifts can be calculated for various conformers and then averaged based on their Boltzmann populations to provide a final predicted spectrum. Comparing these calculated shifts with experimental data helps confirm structural assignments and can even be used to distinguish between different isomers (e.g., cis vs. trans). researchgate.netresearchgate.net

IR Spectroscopy: As mentioned in section 5.1, DFT calculations yield vibrational frequencies and intensities that correspond to an infrared spectrum. preprints.orgpreprints.org While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled using empirical factors to achieve excellent agreement. pressbooks.pub This allows for a confident assignment of all major absorption bands in the experimental spectrum of this compound, from the characteristic C=O and C=C stretches to the complex vibrations in the fingerprint region. spectroscopyonline.comwiley.com

Table 5: Comparison of Experimental and Hypothetical Scaled Theoretical IR Frequencies for Ethyl (E)-dec-3-enoate (Note: Experimental data is from literature; theoretical data is hypothetical and illustrative.)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Hypothetical Calculated Frequency (cm⁻¹) |

| C=O stretch | 1740 | 1735 |

| C-O stretch | 1250 | 1245 |

| C=C trans bend | 970 | 975 |

Chemical Reactivity and Transformation Studies of Ethyl Dec 3 Enoate

Olefin Metathesis and Functionalization Reactions of the Alkene Moiety

Olefin metathesis is a powerful catalytic reaction that involves the exchange of alkylidene groups between two alkenes. scielo.br This transformation has been applied to unsaturated fatty acid esters like ethyl dec-3-enoate to synthesize valuable molecules.

Cross-Metathesis:

Cross-metathesis reactions of unsaturated esters with other olefins can either shorten or lengthen the carbon chain. For instance, the cross-metathesis of ethyl oleate (B1233923) with dec-5-ene (B1669984) yields a pheromone precursor, ethyl tetradec-9-enoate. scielo.br Similarly, reacting an unsaturated ester with a cyclic olefin can produce long-chain linear di-unsaturated esters. scielo.br

A significant application of cross-metathesis is ethenolysis, where an olefinic compound reacts with ethene. scielo.br Ethenolysis of unsaturated fatty acid esters can produce shorter-chain ω-unsaturated esters, which are precursors for polymers like nylon-10. scielo.br To enhance the efficiency of these reactions, co-catalysts such as copper iodide (CuI) can be employed. CuI has been shown to have a stabilizing effect on the Grubbs-2 catalyst and acts as a phosphine (B1218219) scavenger, leading to improved yields under milder conditions. nih.gov

Ene-Yne Cross-Metathesis (EYCM):

EYCM is an atom-economical reaction that transforms an alkene and an alkyne into a conjugated 1,3-diene. beilstein-journals.org When performed with ethylene, the reaction is highly selective, producing the (E)-isomer as the major product. beilstein-journals.org A sequential ethenolysis followed by EYCM has been applied to unsaturated fatty acid esters. The initial ethenolysis generates terminal olefins, which then undergo cross-metathesis with an alkyne to form dienes. beilstein-journals.org

Functionalization via Metathesis:

The alkene moiety of this compound can be functionalized through various metathesis reactions. The resulting products can then be used in subsequent transformations. For example, the dienes produced from EYCM are valuable substrates in Diels-Alder reactions for the synthesis of complex cyclic systems. beilstein-journals.org

| Metathesis Reaction Type | Reactants | Catalyst/Conditions | Key Products | Significance |

| Cross-Metathesis (Ethenolysis) | Unsaturated Ester, Ethene | Grubbs-type catalysts | Shorter-chain ω-unsaturated esters, Terminal alkenes | Polymer precursors |

| Cross-Metathesis | Unsaturated Ester, Cyclic Olefin | Grubbs-type catalysts | Long-chain linear di-unsaturated esters | Synthesis of specialized esters |

| Cross-Metathesis | Ethyl Oleate, Dec-5-ene | Not specified | Ethyl tetradec-9-enoate | Pheromone precursor synthesis |

| Ene-Yne Cross-Metathesis | Unsaturated Ester, Alkyne, Ethene | Ruthenium carbene catalysts | (E)-1,3-dienes | Atom-economical, stereoselective |

| Sequential Ethenolysis/EYCM | Unsaturated Fatty Acid Ester, Ethene, Alkyne | Catalyst III, then Catalyst II | Dienes | One-pot synthesis of complex dienes |

Ester Hydrolysis and Transesterification Reactions

The ester group in this compound is susceptible to hydrolysis and transesterification, reactions that cleave the ester bond.

Ester Hydrolysis:

Hydrolysis involves the reaction of the ester with water to produce a carboxylic acid and an alcohol. lumenlearning.comchemguide.co.uk This reaction can be catalyzed by either an acid or a base. lumenlearning.comchemguide.co.uk

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester with an excess of water and a strong acid catalyst like sulfuric acid. lumenlearning.comchemguide.co.uksavemyexams.com The products are dec-3-enoic acid and ethanol (B145695). To drive the equilibrium towards the products, a large excess of water is used. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and goes to completion. lumenlearning.comchemguide.co.uksavemyexams.com The ester is heated with a strong base, such as sodium hydroxide (B78521), to produce the salt of the carboxylic acid (sodium dec-3-enoate) and ethanol. lumenlearning.comsavemyexams.com The carboxylate salt can then be acidified to yield the free carboxylic acid. savemyexams.com

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction is also catalyzed by acids or bases. masterorganicchemistry.com

Base-Catalyzed Transesterification: An alkoxide, such as sodium methoxide (B1231860), can be used to convert an ethyl ester to a methyl ester. The reaction proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com In biodiesel production, transesterification of vegetable oils with ethanol (an ethyl route) is a common practice. scielo.bryoutube.com A catalyst like sodium methoxide or potassium hydroxide is used, and the reaction is typically heated. scielo.bryoutube.com

Acid-Catalyzed Transesterification: Under acidic conditions, the alcohol nucleophile attacks the protonated carbonyl group of the ester. masterorganicchemistry.com To favor the formation of the desired ester, the alcohol reactant is often used as the solvent. masterorganicchemistry.com

| Reaction Type | Catalyst | Products | Key Features |

| Acid-Catalyzed Hydrolysis | Strong Acid (e.g., H₂SO₄) | Dec-3-enoic acid, Ethanol | Reversible, requires excess water |

| Base-Catalyzed Hydrolysis | Strong Base (e.g., NaOH) | Sodium dec-3-enoate, Ethanol | Irreversible, goes to completion |

| Base-Catalyzed Transesterification | Alkoxide (e.g., NaOCH₃) | New ester, New alcohol | Addition-elimination mechanism |

| Acid-Catalyzed Transesterification | Strong Acid (e.g., H₂SO₄) | New ester, New alcohol | PADPED mechanism, often uses alcohol as solvent |

Cyclization and Rearrangement Reactions Involving this compound Derivatives

Derivatives of this compound can undergo various cyclization and rearrangement reactions to form cyclic structures and new molecular frameworks.

Cyclization Reactions:

Nickel-Catalyzed Cyclizations: Enoate derivatives are effective in nickel-catalyzed cyclization processes. For instance, the cyclization of enoates with chiral allenes can produce functionalized pyrrolidine (B122466) derivatives. nih.gov

Intramolecular Cyclization: Ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate derivatives can undergo intramolecular cyclization in refluxing nitrobenzene (B124822) to yield substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives. researchgate.net

Domino [3+3] Cyclization: Morita-Baylis-Hillman carbonates can react with para-quinamines in a phosphine-catalyzed domino [3+3] cyclization to form hydroquinoline derivatives. acs.org

Cyclization of Semicarbazide (B1199961) Derivatives: Ethyl esters can be converted to hydrazides, which then react with isocyanates to form semicarbazide derivatives. These derivatives can undergo cyclization in the presence of a base to form 1,2,4-triazolin-5-one derivatives. ptfarm.pl

Rearrangement Reactions:

scielo.brscielo.br-Sigmatropic Rearrangements: Derivatives of allylic alcohols, such as those that can be formed from the reduction of this compound, can undergo scielo.brscielo.br-sigmatropic rearrangements to form unsaturated dicarboxylic acid derivatives. rsc.org

Beckmann and Hofmann Rearrangements: These rearrangements can be used to synthesize α-amino acids from carboxyl-protected substrates. beilstein-journals.org

Curtius Rearrangement: This reaction converts a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. The isocyanate can then be transformed into various amines and their derivatives. nih.gov

Other Rearrangements: Various other named rearrangements, such as the Pinacol-Pinacolone, Dakin, and Bamberger rearrangements, are used to transform different functional groups and molecular skeletons, although their direct application to this compound itself is not explicitly detailed. wiley-vch.de

Enolate Chemistry of the Alpha-Carbon for Controlled Derivatization

The α-carbon of this compound, being adjacent to the ester carbonyl group, possesses acidic protons that can be removed by a strong base to form an enolate. wikipedia.orgmasterorganicchemistry.com Enolates are powerful nucleophiles that can be used for controlled derivatization at the α-position. wikipedia.orgmasterorganicchemistry.com

Formation and Reactivity of Enolates:

Enolates are typically generated using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures to ensure quantitative and regioselective deprotonation. wikipedia.orgbham.ac.uk The resulting enolate is a resonance-stabilized anion with negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group. wikipedia.org While the negative charge predominantly resides on the more electronegative oxygen atom, enolates generally react with soft electrophiles at the α-carbon. masterorganicchemistry.combham.ac.uk

Alkylation of Enolates:

A key reaction of enolates is their alkylation with alkyl halides. This SN2 reaction forms a new carbon-carbon bond at the α-position, leading to α-substituted esters. libretexts.org For example, the enolate of an ester can be reacted with an alkyl bromide or iodide to introduce an alkyl group. beilstein-journals.org The choice of base and reaction conditions can influence the regioselectivity of enolate formation (kinetic vs. thermodynamic control) in systems with multiple α-protons. libretexts.org

Other Derivatizations:

Besides alkylation, enolates can react with a variety of other electrophiles. For instance, they can be used in aldol-type reactions with aldehydes and ketones, or in Claisen condensations. wikipedia.org

| Aspect of Enolate Chemistry | Description | Reagents/Conditions | Outcome |

| Enolate Formation | Deprotonation of the α-carbon. wikipedia.orgmasterorganicchemistry.com | Strong base (e.g., LDA), aprotic solvent (e.g., THF), low temperature (-78 °C). beilstein-journals.orgbham.ac.uk | Formation of a resonance-stabilized enolate anion. |

| Alkylation | Nucleophilic attack of the enolate on an alkyl halide. libretexts.org | Enolate, Alkyl halide (R-X). beilstein-journals.org | Formation of an α-alkylated ester. |

| Regioselectivity | Control over which α-proton is removed. libretexts.org | Kinetic control (strong, bulky base, low temp) vs. Thermodynamic control (weaker base, higher temp). libretexts.org | Formation of the less substituted (kinetic) or more substituted (thermodynamic) enolate. |

Hydrogenation and Selective Reduction Pathways

The double bond and the ester group in this compound can be selectively reduced using different reagents and conditions.

Hydrogenation of the Alkene:

The carbon-carbon double bond can be selectively reduced to a single bond through catalytic hydrogenation. This is typically achieved using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C). This reaction converts this compound into ethyl decanoate.

Reduction of the Ester:

The ester functional group can be reduced to a primary alcohol. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation. The reaction would yield dec-3-en-1-ol.

Selective Reduction:

Enantioselective Hydrogenation: In cases of more complex enoates, such as (E)-ethyl 2-oxo-4-arylbut-3-enoate, highly enantioselective sequential hydrogenation can be achieved. researcher.lifenih.gov Using specific ruthenium catalysts, both the C=C and C=O bonds can be hydrogenated to yield ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess. researcher.lifenih.gov

Biocatalytic Reduction: Whole-cell biocatalysts can be used for the enantioselective reduction of related ketoesters, such as ethyl 3-oxo-5-phenylpentanoate, to the corresponding hydroxy esters with high enantiomeric excess. researchgate.net

| Reaction Type | Reagent(s) | Functional Group Targeted | Product |

| Catalytic Hydrogenation | H₂, Pd/C | C=C double bond | Ethyl decanoate |

| Strong Reduction | LiAlH₄ | Ester carbonyl | Dec-3-en-1-ol |

| Sequential Hydrogenation | [NH₂Me₂]⁺[{RuCl[(S)-SunPhos]}₂(-Cl₃)]⁻ | C=C and C=O bonds | Ethyl 2-hydroxy-4-arylbutyrate |

| Biocatalytic Reduction | Whole-cell biocatalysts | Keto group | (S)- or (R)-hydroxy ester |

Research on the Role and Diverse Applications of Ethyl Dec 3 Enoate and Its Derivatives

Contributions to Natural Product Chemistry and Flavor Science

The presence and sensory characteristics of esters are fundamental to the aroma profiles of many natural products, particularly fruits. Ethyl dec-3-enoate and its structural relatives are part of this important class of compounds.

Role as an Aroma Volatile in Fruits and Food Systems

Simple linear β,γ-unsaturated esters are recognized as natural constituents that contribute to the volatile profiles of various fruits and foods. psu.edu While direct evidence of this compound in common fruits is not extensively documented, its structural analogs, such as ethyl hex-3-enoate and ethyl oct-3-enoate, have been identified in pineapple, passion fruit, and mango. psu.edu This suggests that this compound could be a yet-to-be-identified or minor component in the complex aroma bouquets of some fruits.

Interestingly, this compound has been identified as a volatile compound in the sternal gland scent samples of wild emperor tamarins (Saguinus imperator subgrisescens). jzar.org This finding highlights its role in mammalian chemical communication, a field closely related to the study of natural volatiles.

The synthesis of ethyl (E)-dec-3-enoate can be achieved through the condensation of n-octanal with monoethyl malonate, a reaction that provides a route to this and other related β,γ-unsaturated esters found in nature. psu.edu

Structure-Odor Relationships and Sensory Analysis Studies in Related Esters

The molecular structure of an ester, including chain length, degree of unsaturation, and the position of the double bond, significantly influences its odor profile. Esters are generally associated with fruity and floral scents. Sensory analysis of esters structurally related to this compound provides insight into the potential aroma characteristics of this compound.

For instance, a study on the sensory properties of a homologous series of 4-mercapto-2-alkanols (C5–C10) showed that the perceived odor quality is mainly determined by the chain length. researchgate.net This principle can be extended to esters, where variations in the carbon chain length lead to a wide range of aroma nuances.

The following table summarizes the odor descriptions of several unsaturated ethyl esters with ten carbon atoms, illustrating the impact of the double bond's position on the perceived scent.

| Compound Name | Odor Description |

| Ethyl (E)-2-decenoate | Peely citrus (orange, grapefruit), reminiscent of orange essence oil, fruity, green, waxy. |

| Ethyl (E)-4-decenoate | Green, fruity, waxy, with cognac, pineapple, apple, and pear nuances. thegoodscentscompany.com |

| Ethyl undec-10-enoate (B1210307) (a C11 ester) | Waxy, fruity, clean, creamy, soapy, with a cognac note. |

These examples demonstrate that even a shift in the double bond position from C2 to C4 results in a noticeable change in the described aroma, from citrusy to a more complex green and waxy fruitiness. This suggests that this compound would also possess a distinct fruity aroma, likely with its own unique nuances.

This compound as a Pheromone Component or Pheromone Precursor in Entomological Studies

Unsaturated esters and their parent acids are known to play crucial roles in insect chemical communication, often acting as sex or aggregation pheromones. psu.edu The structural features of this compound make it a candidate for such a role.